3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Description
The compound 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide is a polycyclic heteroaromatic molecule with a thieno[2,3-b][1,6]naphthyridine core. Key structural features include:
- Amino group at position 2.
- Isopropyl substituent at position 4.
- Benzodioxolylmethyl carboxamide at position 2, derived from 1,3-benzodioxole.
- Partial saturation in the 7,8-dihydro-5H-thieno-naphthyridine system.
The carboxamide and amino groups enhance hydrogen-bonding capacity, which may influence solubility and target binding .
Properties
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-12(2)26-6-5-16-14(10-26)8-15-19(23)20(30-22(15)25-16)21(27)24-9-13-3-4-17-18(7-13)29-11-28-17/h3-4,7-8,12H,5-6,9-11,23H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCCCOJWXSLJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide is a compound belonging to a class of thieno[2,3-b][1,6]naphthyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer treatment and neuropharmacology.
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 424.51596
- CAS Number : [specific number not provided]
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxic Effects : In studies involving various cancer cell lines including A549 (lung adenocarcinoma) and C6 (rat glioma), compounds with similar structures have shown promising cytotoxic effects. The most effective compounds induced apoptosis and disrupted mitochondrial membrane potential in these cells .
- Mechanism of Action : The anticancer activity is often associated with the inhibition of key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the benzene ring significantly influences the anticancer activity of these compounds. For example, the introduction of a biphenyl group has been linked to increased lipophilicity and enhanced anticancer properties .
Neuropharmacological Effects
In addition to anticancer properties, derivatives of this compound class have been explored for their neuropharmacological effects:
- Anticonvulsant Activity : Some studies have reported that related compounds exhibit anticonvulsant properties in animal models. The efficacy is often measured using the maximal electroshock seizure (MES) test, where certain derivatives showed better performance than traditional anticonvulsants like phenobarbital .
Study 1: Evaluation of Anticancer Activity
A study synthesized various benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects against A549 and C6 cells. The results indicated that certain compounds significantly inhibited cell growth while exhibiting low toxicity towards normal NIH/3T3 fibroblast cells. The study concluded that structural modifications could enhance anticancer efficacy .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Mitochondrial Membrane Potential |
|---|---|---|---|---|
| Compound 5 | A549 | 12 | Yes | Decreased |
| Compound 5 | C6 | 15 | Yes | Decreased |
Study 2: Structure Activity Relationship Analysis
This analysis focused on the relationship between chemical structure and biological activity among thieno[2,3-b][1,6]naphthyridine derivatives. It was found that modifications at the N-position significantly affected both lipophilicity and biological activity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound 11a ():
- Core : Thiazolo[3,2-a]pyrimidine.
- Substituents: 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and cyano groups.
- Molecular Formula : C₂₀H₁₀N₄O₃S.
- Key Differences: Lacks the naphthyridine system and benzodioxole group.
Compound 12 ():
- Core : Pyrimido[2,1-b]quinazoline.
- Substituents: 5-Methylfuran-2-yl and cyano groups.
- Molecular Formula : C₁₇H₁₀N₄O₃.
- Key Differences : The fused quinazoline-pyrimidine system introduces additional nitrogen atoms, increasing polarity but reducing lipophilicity compared to the target compound .
Compound from :
- Core : Benzo[b]pyrimido[5,4-g][1,8]naphthyridine.
- Substituents : Hydroxyl, dioxo, and tetrahydropyrimidinyl groups.
- Molecular Formula : C₁₈H₁₂N₆O₅.
- Key Differences : The 1,8-naphthyridine core differs from the 1,6-naphthyridine in the target compound. The hydroxyl and dioxo groups enhance hydrogen-bonding capacity but may reduce metabolic stability .
Substituent-Based Comparisons
Compound in :
- Core: Thieno[2,3-b]pyridine.
- Substituents : 5-Chloro-2-methoxyphenyl carboxamide and benzodioxolyl group.
- Key Differences : The pyridine core lacks the naphthyridine extension, reducing molecular complexity. The chloro-methoxyphenyl group may confer distinct electronic effects compared to the target’s isopropyl and benzodioxolylmethyl groups .
Compound in :
- Core: Thieno[2,3-b][1,6]naphthyridine (identical to the target).
- Substituents: Acetyl, trifluoromethyl, and 3-cyanophenyl carboxamide.
- Key Differences: The trifluoromethyl group increases electronegativity and metabolic resistance, while the acetyl group may enhance solubility. This contrasts with the target’s amino and isopropyl groups, which prioritize H-bonding and steric bulk .
Physicochemical and Functional Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
